molecular formula C20H24N4O3S B11035182 2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N-phenylacetamide

2-[2-(Isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N-phenylacetamide

Cat. No.: B11035182
M. Wt: 400.5 g/mol
InChI Key: KDQDOZOFNRQHJB-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. It features a complex structure with fused heterocyclic rings.
  • The name suggests that it contains a pyrazolo[3,4-d]pyrimidine core substituted with an isopentylsulfanyl group and a phenylacetamide moiety.
  • These types of compounds often exhibit interesting biological activities due to their diverse structural features.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring system.

      Reaction Conditions: Specific reaction conditions may vary, but typical methods involve heating the precursors in suitable solvents with acid catalysts.

      Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, reagents like potassium permanganate or hydrogen peroxide may be used. Reduction can be achieved with hydrazine or metal hydrides.

      Major Products: Depending on the reaction, products may include derivatives with modified functional groups or ring structures.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) can reveal its pharmacological properties.

      Medicine: It might serve as a lead compound for drug development, especially if it shows promising activity against specific diseases.

      Industry: Its applications could extend to materials science, catalysis, or other industrial processes.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins, enzymes, or receptors. Further studies are needed to identify these targets.

      Pathways: It may affect cellular signaling pathways, gene expression, or metabolic processes.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H24N4O3S

    Molecular Weight

    400.5 g/mol

    IUPAC Name

    2-[2-(3-methylbutylsulfanyl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]-N-phenylacetamide

    InChI

    InChI=1S/C20H24N4O3S/c1-12(2)8-9-28-20-23-17-15(19(27)24-20)10-13(18(26)22-17)11-16(25)21-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,21,25)(H2,22,23,24,26,27)

    InChI Key

    KDQDOZOFNRQHJB-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CCSC1=NC2=C(CC(C(=O)N2)CC(=O)NC3=CC=CC=C3)C(=O)N1

    Origin of Product

    United States

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